N-cyclohexyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
N-CYCLOHEXYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a hexahydrocinnolin ring, and an acetamide group
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
N-cyclohexyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C16H23N3O2/c20-15(17-13-7-2-1-3-8-13)11-19-16(21)10-12-6-4-5-9-14(12)18-19/h10,13H,1-9,11H2,(H,17,20) |
InChI Key |
GVXBWEOETLNODR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocinnolin ring, the introduction of the cyclohexyl group, and the attachment of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-CYCLOHEXYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-CYCLOHEXYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE include other derivatives of hexahydrocinnolin and acetamide, such as:
- N-CYCLOHEXYL-2-(3-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDROBENZO[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)THIO)ACETAMIDE
- N-CYCLOHEXYL-2-((OXO(2-(2-THIENYLMETHYLENE)HYDRAZINO)ACETYL)AMINO)BENZAMIDE
Uniqueness
The uniqueness of N-CYCLOHEXYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, hexahydrocinnolin ring, and acetamide group makes it a versatile compound for various applications.
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